molecular formula C12H17ClN2O2 B8309503 t-Butyl 3-(2-amino-5-chloro-3-pyridinyl)propanoate

t-Butyl 3-(2-amino-5-chloro-3-pyridinyl)propanoate

Cat. No. B8309503
M. Wt: 256.73 g/mol
InChI Key: STXLHJPFEPYFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 3-(2-amino-5-chloro-3-pyridinyl)propanoate is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butyl 3-(2-amino-5-chloro-3-pyridinyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl 3-(2-amino-5-chloro-3-pyridinyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

t-Butyl 3-(2-amino-5-chloro-3-pyridinyl)propanoate

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl 3-(2-amino-5-chloropyridin-3-yl)propanoate

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-10(16)5-4-8-6-9(13)7-15-11(8)14/h6-7H,4-5H2,1-3H3,(H2,14,15)

InChI Key

STXLHJPFEPYFCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=C(N=CC(=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of t-butyl (E)-3-(2-amino-5-chloro-3-pyridinyl)-2-propenoate (500 mg, 2.0 mmol) in ethanol (10 ml) at RT was added sodium borohydride (317 mg, 8.4 mmol) portionwise and the mixture stirred for 16 h. After the addition of water, the ethanol removed in vacuo and the mixture extracted with diethyl ether. The ethereal extracts were dried over MgSO4, evaporated to dryness and purified by column chromatography upon silica gel using hexane—EtOAc (7:3) as eluant to give t-butyl 3-(2-amino-5-chloro-3-pyridinyl)propanoate as a colourless oil (340 mg, 1.3 mmol).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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